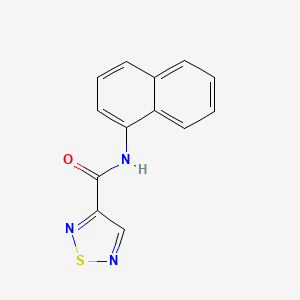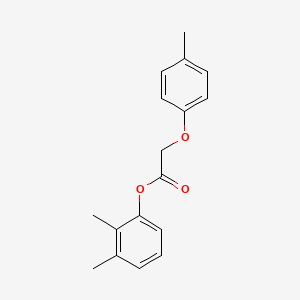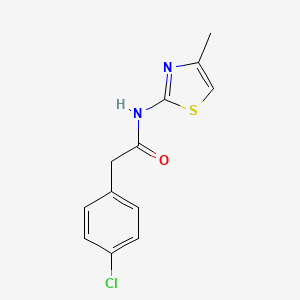
N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide (NTA) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NTA belongs to the family of thiadiazole derivatives, which have been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been reported to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been found to inhibit angiogenesis, the process of blood vessel formation, which is essential for tumor growth and metastasis. Additionally, this compound has been reported to have antioxidant properties, which may help to reduce oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. This compound has also been found to exhibit potent biological activity at low concentrations, making it a cost-effective compound for screening assays. However, this compound has some limitations for lab experiments. It has low solubility in water, which may limit its use in some biological assays. Additionally, this compound has not been extensively studied in vivo, and its pharmacokinetic profile is not well understood.
Zukünftige Richtungen
There are several future directions for the research on N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide. One potential direction is the development of this compound-based drugs for the treatment of cancer and infectious diseases. This compound has been shown to exhibit potent antitumor and antiviral activity, making it a promising candidate for drug development. Another future direction is the investigation of the mechanism of action of this compound. Further studies are needed to elucidate the molecular targets and signaling pathways that are affected by this compound. Additionally, the in vivo pharmacokinetics and toxicity of this compound need to be explored to assess its potential for clinical applications.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit various biological activities such as antitumor, antimicrobial, antiviral, and anti-inflammatory effects. This compound has several advantages for lab experiments, including ease of synthesis and potent biological activity at low concentrations. However, this compound has some limitations for lab experiments, including low solubility in water and limited in vivo studies. Future research on this compound should focus on drug development, mechanism of action, and in vivo pharmacokinetics and toxicity.
Synthesemethoden
N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide can be synthesized via a simple one-pot reaction between 1-naphthylamine and thiosemicarbazide in the presence of acetic acid. The reaction proceeds under reflux conditions for several hours, and the resulting product is purified by recrystallization. The purity of the synthesized this compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities such as antitumor, antimicrobial, antiviral, and anti-inflammatory effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to be effective against drug-resistant cancer cells. Additionally, this compound has been reported to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. This compound has also been found to exhibit antiviral activity against herpes simplex virus and human immunodeficiency virus.
Eigenschaften
IUPAC Name |
N-naphthalen-1-yl-1,2,5-thiadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS/c17-13(12-8-14-18-16-12)15-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTYZPUANOPING-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide](/img/structure/B5805556.png)

![2-chloro-5-(2-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}hydrazino)benzoic acid](/img/structure/B5805559.png)
![5-[(4-methyl-1-piperidinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5805571.png)
![N-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-4-morpholinamine](/img/structure/B5805573.png)
![ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5805589.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5805600.png)
![7-(2,3-dimethylphenyl)-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5805603.png)

![N-[4-(diethylamino)phenyl]isonicotinamide](/img/structure/B5805626.png)
